5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole
Description
5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole is a 1,2,4-triazole derivative characterized by a furyl group at position 5, a methyl group at position 4, and a (3-methylphenyl)methylthio substituent at position 2.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3OS/c1-11-5-3-6-12(9-11)10-20-15-17-16-14(18(15)2)13-7-4-8-19-13/h3-9H,10H2,1-2H3 |
InChI Key |
MDJZCJHYYXYMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to cyclization with thiourea under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the sulfur-containing group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and thiol-containing compounds.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The triazole ring is known to bind to metal ions, which can influence enzyme activity and other biochemical pathways. The furyl and methylphenylmethylthio groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The (3-methylphenyl)methylthio group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., thiols or sulfonamides) .
- Solubility : Compounds with tetrahydrofuran or methoxy substituents (e.g., ) exhibit improved aqueous solubility due to hydrogen-bonding motifs .
Pharmacological Activity
- Anticancer Potential: The bromofuran analog () showed selective cytotoxicity, suggesting the furyl group’s role in targeting cancer cells. The target compound’s methylphenylthio group may enhance tumor penetration .
- Antimicrobial Activity : Thiadiazole-thio derivatives () demonstrated broad-spectrum activity, attributed to the thiadiazole moiety’s electron-deficient nature .
Key Research Findings and Gaps
Structural Insights : The furyl and methylphenylthio groups synergistically enhance bioactivity, but crystallographic data (e.g., via SHELX ) are lacking for the target compound.
Synthetic Optimization : Methods using InCl₃ () or NaOH () provide high yields for analogs, but the target compound’s synthesis remains underexplored.
Biological Screening: Limited data exist on the target compound’s specific activities. Future studies should prioritize in vitro assays against cancer cell lines and microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
